
Ethyl 5-oxopentanoate
Overview
Description
Ethyl 5-oxopentanoate, also known as ethyl levulinic acid, is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid and ethanol. This compound is commonly used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxopentanoate can be synthesized through the esterification of levulinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: On an industrial scale, this compound is produced by the acid-catalyzed dehydration of biomass-derived carbohydrates, followed by esterification with ethanol. This method is considered sustainable and aligns with green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, including carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Organic Synthesis
Ethyl 5-oxopentanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield bioactive molecules, including pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of antibiotics and anti-inflammatory agents due to its reactive carbonyl group, which can undergo nucleophilic addition reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing potential as a drug candidate. For example, it has been studied for its ability to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle, which may lead to reduced growth rates in certain pathogens .
This compound exhibits notable biological activities, primarily through interactions with enzymes and metabolic pathways:
- Antimicrobial Activity : Studies suggest that the compound can inhibit fungal growth by targeting energy production pathways. This positions it as a candidate for development as a fungicide or antimicrobial agent.
- Enzyme Inhibition : By inhibiting succinate dehydrogenase, this compound impacts cellular respiration, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders .
Synthesis of Bioactive Molecules
A significant case study involved using this compound as a precursor for synthesizing new antibiotic analogs derived from calcimycin. This research demonstrated the compound's utility in developing novel therapeutic agents.
Functionalized Compounds
Another investigation focused on synthesizing functionalized acyclic nitrone spin traps using related compounds. This highlighted the compound's potential in studying free radicals involved in various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-oxopentanoate depends on its specific application. In general, it acts as a reactive intermediate in chemical reactions, facilitating the formation of desired products. Its ester group can undergo hydrolysis, oxidation, or reduction, leading to various downstream products. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Methyl 5-oxopentanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopentanoate: Differing by the position of the keto group.
Ethyl 3-oxopentanoate: Another positional isomer with the keto group at the third carbon.
Uniqueness: this compound is unique due to its specific reactivity and the position of the keto group, which influences its chemical behavior and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Biological Activity
Ethyl 5-oxopentanoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
This compound is characterized by a ketone functional group adjacent to an ester group. The synthesis of this compound typically involves the condensation of ethyl acetoacetate with various aldehydes or ketones under acidic conditions. The general reaction scheme can be represented as follows:
This reaction can be catalyzed by acid, such as sulfuric acid, to facilitate the formation of the desired product.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Microbial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. A study conducted on animal models showed a reduction in inflammatory markers such as TNF-alpha and IL-6 upon administration of the compound. This suggests its potential utility in treating inflammatory diseases.
3. Antitumor Activity
In recent studies, this compound has been evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines, including breast and liver cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated that at concentrations of 100 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a natural preservative in food and pharmaceutical applications.
Case Study 2: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group exhibited significantly lower paw swelling compared to the control group, suggesting that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
Properties
IUPAC Name |
ethyl 5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBOSISFPJABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456475 | |
Record name | ethyl 5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22668-36-6 | |
Record name | ethyl 5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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